![molecular formula C9H12FN B1343057 [2-(2-氟苯基)乙基]甲胺 CAS No. 485404-58-8](/img/structure/B1343057.png)

[2-(2-氟苯基)乙基]甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

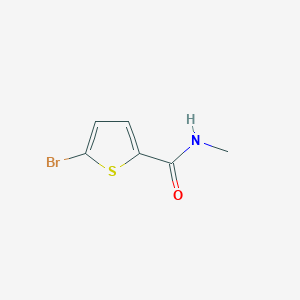

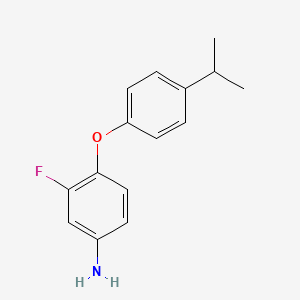

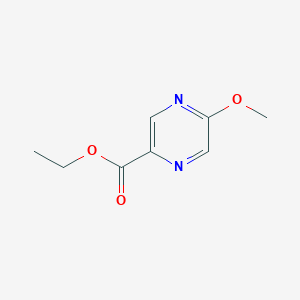

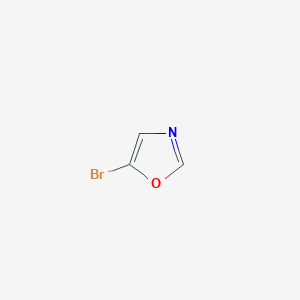

The compound “[2-(2-Fluorophenyl)ethyl]methylamine” is a fluorinated phenylethylamine derivative. It is structurally related to compounds that have been synthesized and studied for their binding affinities to dopamine receptors, which are crucial in the central nervous system. The fluorine atom's presence in the phenyl ring can significantly affect the molecule's biological activity and physical properties .

Synthesis Analysis

The synthesis of related fluorinated phenylethylamine derivatives typically involves starting from substituted fluorobenzene or fluorotoluene precursors. For instance, the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives was achieved starting from 4-fluoro-3-hydroxytoluene . Another method described the asymmetric synthesis of 1-(2-fluorophenyl)-ethylamine from 2-fluoro-acetophenone, which involved imination followed by stereoselective hydrogenation . These methods highlight the versatility of synthetic approaches to access fluorinated phenylethylamines.

Molecular Structure Analysis

The molecular structure of fluorinated phenylethylamines has been extensively studied using various spectroscopic techniques. For example, the structural motifs of 2-(2-fluorophenyl)-ethylamine conformers were elucidated using resonant two-photon ionization and ionization-loss stimulated Raman spectroscopy, revealing the presence of different conformers with gauche and anti configurations . Similarly, the conformational landscape of 2-(4-fluoro-phenyl)-ethylamine was studied, showing how para-fluorination affects the energetic ordering of conformers .

Chemical Reactions Analysis

Fluorinated phenylethylamines can undergo various chemical reactions. The presence of the fluorine atom can influence the reactivity and selectivity of these compounds. For example, the reaction of 2-ethoxycarbonyl-5,6,7,8-tetrafluorochromone with methylamine demonstrated different outcomes depending on the solvent, highlighting the fluorine atoms' impact on the reaction pathway . These reactions are essential for further functionalization and exploration of the chemical space around these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenylethylamines are influenced by the presence of the fluorine atom. Fluorination can increase lipophilicity, which in turn can affect the binding affinity to biological targets such as dopamine receptors . The introduction of fluorine can also impact the molecule's conformational stability and hydrogen bonding capacity, as seen in the study of monohydrated 2-(4-fluorophenyl)ethylamine .

科学研究应用

合成方法和化学性质

- 邱等人(2009 年)的一项研究重点关注 2-氟-4-溴联苯的实用合成,2-氟-4-溴联苯是制造非甾体抗炎和镇痛物质氟比洛芬的关键中间体。这项研究强调了氟苯基化合物在制药生产中的重要性以及为这种中间体开发高效合成方法的重要性(邱、顾、张和徐,2009 年)。

医学应用

- 亚甲蓝是一种具有荧光性质的化合物,由于其不仅作为临床染料,而且作为手术环境中的荧光团而备受关注。这证明了氟苯基相关化合物在增强医学成像和手术精度的潜力(Cwalinski 等人,2020 年)。

环境科学和食品技术

- 关于通过抑制乙烯作用来保持采后水果和蔬菜品质的工具的研究表明了化学化合物在保持食品品质中的应用。1-甲基环丙烯等化合物表明合成化学品如何用于延长易腐烂商品的保质期(Martínez-Romero 等人,2007 年)。

神经学应用

- 阿尔茨海默病研究中的淀粉样蛋白成像证明了放射性配体用于体内脑成像,突出了氟苯基化合物在为神经退行性疾病开发诊断工具中的作用(诺德伯格,2007 年)。

药理学和毒理学

- 对包括合成卡西酮在内的新精神活性物质的药代动力学、药效动力学和毒理学的研究说明了对氟苯基相关化合物安全性和作用的研究。这项研究对于了解与这些物质相关的健康风险和制定治疗指南至关重要(Nugteren-van Lonkhuyzen 等人,2015 年)。

安全和危害

The safety data sheet for “[2-(2-Fluorophenyl)ethyl]methylamine” indicates that it is a combustible liquid and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

属性

IUPAC Name |

2-(2-fluorophenyl)-N-methylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5,11H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGRQNLAMNVBOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619463 |

Source

|

| Record name | 2-(2-Fluorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2-Fluorophenyl)ethyl]methylamine | |

CAS RN |

485404-58-8 |

Source

|

| Record name | 2-(2-Fluorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(2-fluorophenyl)ethyl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。